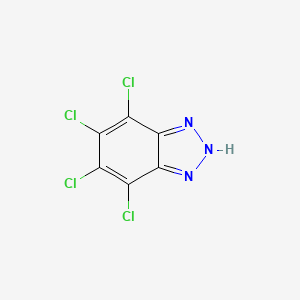

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Descripción

Propiedades

IUPAC Name |

4,5,6,7-tetrachloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPBNVCQVDOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300080 | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-10-5 | |

| Record name | MLS000738250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Pathway Elucidation for 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Preparative Routes to 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

The preparation of the title compound can be achieved through direct synthesis from the parent benzotriazole (B28993) or by derivatization from a suitable aromatic precursor.

A direct and high-yielding method for the synthesis of this compound involves the exhaustive chlorination of 1H-1,2,3-benzotriazole. This transformation can be effectively carried out using a potent chlorinating agent such as aqua regia (a mixture of nitric acid and hydrochloric acid). This electrophilic aromatic substitution reaction proceeds to completion, replacing all four hydrogen atoms on the benzene (B151609) ring with chlorine atoms.

A study reported the successful synthesis of this compound in an 87% yield by the chlorination of benzotriazole with aqua regia. acs.org This method provides a straightforward route to the fully chlorinated benzotriazole core.

Table 1: Direct Synthesis of this compound

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|

An alternative and widely applicable strategy for the synthesis of benzotriazoles involves the diazotization of ortho-phenylenediamines. This method can be adapted for the synthesis of this compound by starting with the appropriately substituted precursor, 3,4,5,6-tetrachloro-1,2-phenylenediamine.

The general process involves treating the ortho-phenylenediamine derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) or a weaker acid like acetic acid. The diazotization of one of the amino groups leads to the formation of a diazonium salt, which then undergoes a spontaneous intramolecular cyclization by attacking the adjacent amino group to form the stable 1,2,3-triazole ring. While a specific documented synthesis of this compound from 3,4,5,6-tetrachloro-1,2-phenylenediamine is not detailed in the provided search results, this pathway is a standard and predictable method in benzotriazole chemistry. The reaction is generally not reversible due to the high stability of the resulting benzotriazole ring system.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atoms of the triazole ring in this compound can be functionalized to introduce a variety of substituents, leading to a diverse range of derivatives with potentially altered chemical and physical properties.

The alkylation of this compound can lead to a mixture of N1 and N2 substituted isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used.

Research has shown that the alkylation of this compound can yield both 1-methyl and 2-methyl derivatives. acs.org The separation and identification of these isomers are crucial for understanding their distinct properties. The structural assignments of these N-substituted isomers can be established using techniques such as ultraviolet absorption spectroscopy. acs.org

The choice of reaction conditions can be optimized to favor one regioisomer over the other. For instance, in the broader context of azole chemistry, the use of specific bases like sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to influence the N1/N2 ratio in the alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.org Such principles can be applied to control the regioselectivity of N-alkylation in tetrachlorobenzotriazole.

Table 2: N-Alkylation of this compound

| Starting Material | Alkylating Agent | Products | Reference |

|---|

Beyond simple alkylation, the nitrogen atoms of this compound can be functionalized with a variety of other electrophiles, including acyl and aryl groups.

N-Acylation: N-acylbenzotriazoles are valuable synthetic intermediates. General methods for the N-acylation of benzotriazoles involve the reaction with acyl chlorides or carboxylic acids activated with reagents like thionyl chloride. These N-acyl derivatives can serve as efficient acylating agents for other nucleophiles.

N-Arylation: The introduction of an aryl group at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed N-arylation of 1,2,3-triazoles with aryl halides has been shown to be a highly regioselective method for the synthesis of N2-aryl-1,2,3-triazoles. This methodology could potentially be applied to this compound to selectively introduce aryl substituents.

N-Alkenylation: A stereoselective N-alkenylation of various azoles, including benzotriazole, has been reported using internal alkynes and an iodine(III) electrophile. This three-component reaction yields N-vinylazoles, which can be further functionalized. nih.gov

These functionalization strategies open avenues for creating a wide array of derivatives of this compound with tailored properties for various applications.

Mechanistic Studies of this compound Formation

The formation of the 1,2,3-benzotriazole ring from an ortho-phenylenediamine precursor is a well-established reaction, and its mechanism provides insight into the synthesis of the tetrachloro-derivative. The key steps involve diazotization followed by intramolecular cyclization.

The process is initiated by the reaction of 3,4,5,6-tetrachloro-1,2-phenylenediamine with nitrous acid (HNO₂), which is typically generated in situ. One of the amino groups, being more nucleophilic, attacks the nitrosonium ion (NO⁺) formed from nitrous acid in an acidic medium. A series of proton transfers and water elimination steps then lead to the formation of a diazonium ion at one of the amino positions.

Elucidation of Reaction Pathways and Intermediate Species

The fundamental reaction pathway for the synthesis of this compound involves the reaction of 3,4,5,6-tetrachloro-1,2-phenylenediamine with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). gsconlinepress.comstackexchange.com The reaction can be broadly categorized into two main stages: diazotization of one of the amino groups, followed by an intramolecular cyclization.

The proposed reaction mechanism is as follows:

Formation of the Diazotizing Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid. Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺), which is the active diazotizing species.

Diazotization: One of the amino groups of 3,4,5,6-tetrachloro-1,2-phenylenediamine acts as a nucleophile and attacks the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to form the key intermediate, the 2,3,4,5-tetrachloro-6-aminobenzenediazonium ion. stackexchange.comstackexchange.com

Intramolecular Cyclization: The remaining amino group in the ortho position then acts as an intramolecular nucleophile, attacking the terminal nitrogen of the diazonium group. This cyclization step leads to the formation of the triazole ring. Subsequent deprotonation yields the stable aromatic this compound. stackexchange.comstackexchange.com

The stability of the resulting benzotriazole is a significant driving force for the reaction, and the process is generally considered irreversible under normal conditions. echemi.comstackexchange.com The presence of the four electron-withdrawing chlorine atoms on the benzene ring is expected to influence the reactivity of the amino groups and the stability of the intermediate diazonium salt.

| Step | Reactants | Intermediate Species | Product |

| 1 | Sodium Nitrite, Acid | Nitrous Acid, Nitrosonium Ion | |

| 2 | 3,4,5,6-Tetrachloro-1,2-phenylenediamine, Nitrosonium Ion | 2,3,4,5-Tetrachloro-6-aminobenzenediazonium ion | |

| 3 | 2,3,4,5-Tetrachloro-6-aminobenzenediazonium ion | This compound |

Advanced Structural Characterization and Solid State Architecture of 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Tautomerism and Isomerism in Halogenated Benzotriazoles

Prototropic tautomerism is a fundamental characteristic of the 1,2,3-benzotriazole system, involving the migration of a proton between the nitrogen atoms of the triazole ring. ijariie.com This results in an equilibrium between two primary tautomeric forms: the asymmetric 1H-benzotriazole (where the proton is on the N1 or N3 atom) and the symmetric 2H-benzotriazole (where the proton is on the N2 atom). researchgate.netresearchgate.net The position of this equilibrium is influenced by the physical phase (solid, solution, or gas), the nature and position of substituents on the benzene (B151609) ring, and solvent effects. ijariie.comacs.org Halogenation, in particular, can significantly affect the electronic properties and, consequently, the tautomeric preferences and reactivity of the benzotriazole (B28993) core. researchgate.net Understanding these tautomeric equilibria is crucial for elucidating the structural and functional properties of compounds like 4,5,6,7-tetrachloro-1H-1,2,3-benzotriazole.

Experimental Investigation of Tautomeric Preferences in Different Phases

Experimental techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution phase, have been instrumental in determining the predominant tautomeric forms of benzotriazoles.

In the solid phase , there is overwhelming evidence for the predominance of the 1H-tautomer. researchgate.net A search of the Cambridge Structural Database reveals that the vast majority of crystallographically characterized benzotriazole derivatives exist as the 1H-tautomer. researchgate.net For the parent compound, experimental data for polycrystalline benzotriazole at 77K indicates it consists of 100% of the 1H tautomer in the ground state. researchgate.net

In the solution phase , the 1H-tautomer also prevails. researchgate.net A comprehensive study employing 13C NMR and UV spectroscopy investigated the prototropic tautomerism of benzotriazole and several derivatives symmetrically substituted on the benzene ring, including 4,5,6,7-tetrachlorobenzotriazole, in anhydrous DMSO. acs.org The findings consistently showed the predominance of the asymmetric form, where the proton resides on the N(1) or N(3) position. acs.org

While the 1H-form is dominant in condensed phases, the proportion of the 2H-tautomer has been observed to increase in the gas phase , where intermolecular interactions are minimized. ijariie.com

Table 1: Experimentally Determined Tautomeric Preferences of Benzotriazoles in Different Phases

| Phase | Predominant Tautomer | Experimental Method(s) | Reference Compound(s) |

| Solid | 1H-Benzotriazole | X-ray Crystallography | Benzotriazole and various derivatives |

| Solution | 1H-Benzotriazole | 13C NMR, UV Spectroscopy | Benzotriazole, 4,5,6,7-Tetrachlorobenzotriazole |

| Gas | Increased proportion of 2H-Benzotriazole | N/A (General observation) | Benzotriazole |

Computational Assessment of Tautomeric Stability and Interconversion Barriers

Computational chemistry provides powerful tools to complement experimental findings by quantifying the relative stabilities of tautomers and the energy barriers separating them. A variety of theoretical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like B3LYP, and coupled cluster (CC) methodologies, have been applied to study the benzotriazole system. researchgate.net

Tautomeric Stability: Theoretical calculations consistently support the experimental observation that the 1H-tautomer is the most stable form. researchgate.net Studies on the parent benzotriazole have shown that while different computational methods may yield slightly different energy gaps, higher-level methods generally confirm the preference for the 1H structure. researchgate.net For instance, while some methods show the two structures have very similar energy, the inclusion of zero-point energy correction leads to a clear preference for the 1H tautomer. researchgate.net For substituted derivatives, such as 5,7-dinitrobenzotriazole, B3LYP calculations showed the 1H-tautomer to be significantly more favorable (by ~35 kJ mol⁻¹) than other possible isomers. nih.gov Theoretical studies on symmetrically substituted derivatives, including the tetrachloro variant, also concluded that the asymmetric N(1)/N(3) protonated form is the most stable. acs.org

Interconversion Barriers: The energy barrier for the prototropic tautomerism (the interconversion between the 1H and 2H forms) has also been investigated. This process involves an intramolecular proton transfer. Using dynamic 13C NMR spectroscopy in a temperature range of +30 to -90°C, the energy barrier to prototropy in the parent benzotriazole was experimentally determined to be 10.8 kcal mol⁻¹ (approximately 45.2 kJ mol⁻¹) at 294 K. researchgate.net Computational models can calculate this activation energy by identifying the transition state structure for the proton transfer. Such calculations help to understand the kinetics of the tautomerization process.

Table 2: Selected Computational Data on Benzotriazole Tautomerism

| System | Computational Method | Finding | Value |

| Benzotriazole | B3LYP / Coupled Cluster | Relative Stability (1H vs. 2H) | 1H tautomer is more stable |

| 5,7-Dinitrobenzotriazole | B3LYP | Energy Difference (1H vs. other isomers) | ~35 kJ mol⁻¹ more stable |

| Benzotriazole | Dynamic 13C NMR | Barrier to Prototropy (Experimental) | 10.8 kcal mol⁻¹ (45.2 kJ mol⁻¹) |

Computational Chemistry and Quantum Mechanical Analysis of 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is based on the principle that the properties of a molecule can be determined from its electron density.

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)Once the geometry is optimized, various electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution on the molecule's surface. This map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen atoms of the triazole ring.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the electron density to partition a molecule into atoms and characterize the chemical bonds between them.

Characterization of Intra- and Intermolecular Bond Critical PointsThe properties of the electron density at the bond critical points (BCPs) are used to characterize the nature of the chemical bonds. Key properties include:

The value of the electron density (ρ(r)) at the BCP: Higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0).

The total energy density (H(r)): The sign of H(r) can also provide insight into the degree of covalency.

This analysis would be applied to all intramolecular bonds (e.g., C-C, C-N, N-N, C-Cl) within the molecule. If studying the crystal structure or dimers, it would also be used to identify and characterize intermolecular interactions, such as potential halogen bonds (Cl···N) or hydrogen bonds (N-H···N).

Without specific published data, it is not possible to provide quantitative results (e.g., data tables of bond lengths, orbital energies, or BCP properties) for 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole. The information above describes the established theoretical framework that would be used for such an investigation.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of all other molecules, it provides a unique fingerprint of the molecular environment.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of all intermolecular contacts in a crystal. These plots represent the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the nearest nucleus outside the surface (de). The color and intensity of the points on the plot indicate the relative frequency of each type of contact.

A quantitative analysis of the Hirshfeld surface allows for the decomposition of the fingerprint plot to determine the percentage contribution of each type of intermolecular contact to the total surface area. This provides a numerical measure of the importance of different interactions in stabilizing the crystal structure.

| Intermolecular Contact | Hypothetical Percentage Contribution (%) |

| Cl···Cl | 25 - 35 |

| Cl···N/N···Cl | 15 - 25 |

| Cl···C/C···Cl | 10 - 20 |

| H···Cl/Cl···H | 5 - 15 |

| C···C | 5 - 10 |

| N···N | < 5 |

| Other | < 5 |

This table is illustrative and based on data from related halogenated heterocyclic compounds. Specific experimental or computational data for this compound is required for an accurate quantitative assessment.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational dynamics and the influence of the environment on molecular interactions.

The solvent environment can significantly impact the behavior of a molecule. MD simulations in explicit solvent models can elucidate how solvent molecules interact with the solute and mediate intermolecular interactions. For a relatively nonpolar molecule like this compound, simulations in polar solvents like water would show the formation of a structured solvation shell around the molecule, driven by hydrophobic effects. In contrast, in nonpolar solvents, weaker van der Waals interactions would dominate the solvent-solute interactions. The nature of the solvent would also influence the strength and prevalence of specific intermolecular contacts, such as hydrogen bonding to the triazole nitrogen atoms.

Intermolecular Interactions and Supramolecular Chemistry of 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Hydrogen Bonding Networks in 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole Systems

The benzotriazole (B28993) moiety is an effective participant in hydrogen bonding. The N-H group on the triazole ring serves as a potent hydrogen bond donor, while the sp2-hybridized nitrogen atoms in the same ring can act as acceptors. wikipedia.orgnih.gov This dual capacity allows for the formation of robust and predictable hydrogen-bonded networks.

N-H···N and N-H···Cl Hydrogen Bonds

The primary hydrogen bonding motif in benzotriazole systems involves the acidic proton of the triazole N-H group. In the absence of stronger competing acceptors, this proton readily forms N-H···N hydrogen bonds with one of the other nitrogen atoms on an adjacent molecule's triazole ring. wikipedia.org This interaction is a fundamental driving force in the self-assembly of many benzotriazole derivatives.

Role of Chlorine Atoms as Hydrogen Bond Acceptor Sites

The four chlorine atoms attached to the benzene (B151609) ring of this compound can function as weak hydrogen bond acceptors. This capability allows them to interact with various hydrogen bond donors, including the N-H group of the triazole ring. The participation of chlorine atoms in such networks adds another layer of complexity and potential for structural diversity in the solid state. The ability to form these weaker, yet significant, interactions is a key factor in the crystal engineering of materials containing this molecule. researchgate.net

Halogen Bonding (Cl···X Interactions) Directionality and Strength

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (a Lewis base). researchgate.net In this compound, the four electron-withdrawing chlorine atoms are potential halogen bond donors. Studies on the tetrabromo analog (TBBT) confirm that it is a good halogen bond donor, a property that is certainly shared by the tetrachloro derivative. researchgate.net

Evaluation of σ-Hole Characteristics on Chlorine Atoms

The ability of a halogen atom to act as a halogen bond donor is explained by the concept of the "σ-hole". sigmaaldrich.com This refers to a region of positive electrostatic potential on the outermost surface of the halogen atom, located along the extension of the covalent bond. The electron-withdrawing nature of the aromatic system and the triazole ring in this compound enhances the size and positive potential of the σ-holes on the chlorine atoms, making them effective halogen bond donors. Computational studies on analogous molecules show that the halogens adjacent to the triazole ring may be better donors than the others. researchgate.net

Table 1: Predicted Halogen and Hydrogen Bond Donor/Acceptor Sites

| Interaction Site | Type | Role |

|---|---|---|

| Triazole N-H | Hydrogen Bond | Donor |

| Triazole Nitrogens | Hydrogen/Halogen Bond | Acceptor |

| Chlorine Atoms (C4, C5, C6, C7) | Halogen Bond | Donor |

This table is based on the analysis of the analogous compound 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole. researchgate.net

Engineering Halogen-Bonded Supramolecular Synthons

The directionality and reliability of halogen bonds make them powerful tools in crystal engineering for the design of supramolecular "synthons"—structural units formed by predictable intermolecular interactions. The chlorine atoms on the benzotriazole scaffold can be utilized to form robust Cl···N, Cl···O, or other Cl···X halogen bonds with suitable acceptor molecules. This allows for the rational design and construction of cocrystals with desired structural motifs and properties. The competition and interplay between the strong N-H hydrogen bond donor site and the four C-Cl halogen bond donor sites provide a versatile platform for creating complex, multi-component crystalline materials. researchgate.netchemsynthesis.com

Aromatic and Dispersive Interactions

Table 2: Summary of Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Strength | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N (triazole) | Strong | Primary motif formation |

| Hydrogen Bond | N-H | Cl | Weak to Moderate | Secondary stabilization |

| Halogen Bond | C-Cl | N, O, other Lewis bases | Moderate to Strong | Directional assembly, synthon formation |

π–π Stacking in Crystal Packing Arrangements

The crystal structure of this compound has not been publicly reported. However, the molecular framework, featuring a fused aromatic system, is inherently capable of engaging in π–π stacking interactions. These non-covalent interactions are crucial in directing the assembly of aromatic molecules in the solid state.

In related benzotriazole derivatives, π–π stacking is a commonly observed feature of their crystal packing. These interactions typically involve the overlap of the electron-rich π-systems of the fused benzene and triazole rings of adjacent molecules. The geometry of this stacking can vary, manifesting as parallel-displaced or T-shaped arrangements, which serve to minimize electrostatic repulsion and maximize attractive van der Waals forces.

For this compound, the nature of π–π stacking would be significantly modulated by the four electron-withdrawing chlorine atoms. These substituents dramatically alter the quadrupole moment of the aromatic system. The presence of chlorine atoms can lead to so-called "halogen-atom-peripheral" contacts, influencing the offset of the stacked rings. It is plausible that the tetrachlorinated benzene portion of one molecule would stack over the triazole ring of a neighboring molecule to optimize electrostatic complementarity. The steric bulk of the chlorine atoms would also impose geometric constraints, likely increasing the interplanar distance compared to the unsubstituted benzotriazole and favoring a more offset stacking arrangement to avoid steric clashes.

Quantification of Van der Waals Contributions to Solid-State Stability

A quantitative analysis of the van der Waals contributions to the crystal lattice energy of this compound is not possible without a determined crystal structure. Such a calculation, typically performed using computational methods like Density Functional Theory (DFT) with dispersion corrections or atom-atom potential methods, relies on the precise coordinates of each atom in the unit cell.

In studies of the parent benzotriazole, van der Waals forces have been shown to be critical in describing its phase behavior and interactions with surfaces. For the tetrachloro-derivative, the combination of a large molecular surface area and the presence of multiple heavy chlorine atoms suggests that the cumulative van der Waals interactions would be a primary driving force for crystallization and a major component of the lattice energy, alongside potential hydrogen bonding and halogen bonding.

Crystal Engineering and Polymorphism Studies of this compound

Design and Synthesis of Multi-Component Crystalline Solids (e.g., Co-crystals, Solvates)

There are no published reports on the design and synthesis of co-crystals or solvates specifically involving this compound. However, the molecular structure possesses key functional groups that make it a promising candidate for crystal engineering. Crystal engineering aims to design and control the assembly of molecules in the solid state to achieve desired physical and chemical properties.

The key interaction sites on this compound for forming multi-component solids are:

The N-H group of the triazole ring: This site is a strong hydrogen bond donor.

The nitrogen atoms of the triazole ring: These can act as hydrogen bond acceptors.

The four chlorine atoms: These can act as halogen bond donors.

This combination of functionalities allows for the formation of robust supramolecular synthons with complementary molecules (co-crystal formers). For example, co-crystallization with molecules containing strong hydrogen bond acceptors (like pyridines or carboxylic acids) could lead to predictable hydrogen-bonded networks. Furthermore, the propensity of chlorine to participate in halogen bonding could be exploited by using co-crystal formers with halogen bond acceptors (e.g., Lewis bases).

Studies on the closely related compound, 4,5,6,7-tetrabromo-1H-benzotriazole, have successfully demonstrated the formation of solvates (e.g., with methanol), where both hydrogen bonding and halogen bonding play a crucial role in the crystal packing. This provides strong evidence that this compound would likely form similar multi-component crystalline solids under appropriate experimental conditions.

Investigation of Polymorphic Forms and Their Interconversion

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. There is currently no information in the scientific literature regarding the existence of polymorphic forms of this compound.

The investigation of polymorphism is critical as different polymorphs of a compound can have significantly different physical properties, such as melting point, solubility, and stability. The potential for polymorphism in this compound is reasonably high due to its structural complexity. The molecule's ability to form various intermolecular interactions (hydrogen bonding, halogen bonding, π–π stacking) means that multiple, energetically similar packing arrangements could be possible.

A systematic polymorphism screen would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). The resulting solid forms would then be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy to identify and distinguish different polymorphic forms. Studies on their interconversion would involve observing phase transitions upon heating or in the presence of different solvents.

Reactivity and Reaction Mechanisms of 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Exploration of Nucleophilic and Electrophilic Reactivity

The reactivity of 4,5,6,7-tetrachloro-1H-1,2,3-benzotriazole is characterized by the distinct chemical properties of its triazole and benzene (B151609) rings. The triazole nitrogens offer sites for electrophilic attack, while the electron-deficient benzene ring is primed for nucleophilic substitution.

Reactions Involving the Triazole Nitrogen Atoms

The 1,2,3-triazole ring contains both pyridine-type and pyrrole-type nitrogen atoms, which are common sites for electrophilic attack. In benzotriazoles, alkylation and acylation reactions typically occur at the N-1 and N-2 positions. While specific studies on the alkylation or acylation of this compound are not extensively detailed in the available literature, the general reactivity pattern of the benzotriazole (B28993) scaffold suggests that it will readily react with various electrophiles.

For instance, the reaction with alkyl halides or acyl chlorides would be expected to yield a mixture of N-1 and N-2 substituted isomers. The strong electron-withdrawing effect of the four chlorine atoms on the benzene ring would increase the acidity of the N-H proton, facilitating deprotonation and subsequent reaction with an electrophile.

Table 1: Postulated Electrophilic Reactions at Triazole Nitrogens

| Reactant Class | Specific Reagent | Expected Product(s) |

|---|---|---|

| Alkyl Halides | Methyl iodide (CH₃I) | 1-Methyl- and 2-methyl-4,5,6,7-tetrachlorobenzotriazole |

| Acyl Halides | Acetyl chloride (CH₃COCl) | 1-Acetyl- and 2-acetyl-4,5,6,7-tetrachlorobenzotriazole |

This table is illustrative and based on the general reactivity of benzotriazoles.

Reactivity of the Tetrachlorinated Benzene Ring Under Various Conditions

The benzene ring of this compound is highly electron-deficient due to the strong inductive (-I) and moderate deactivating (-M) effects of the triazole ring, compounded by the powerful inductive effect of four chlorine atoms. This severe electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.comyoutube.comlibretexts.orglibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile first attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring. The presence of multiple electron-withdrawing groups, such as the chlorine atoms, is crucial for stabilizing the negative charge of the intermediate, thereby activating the ring towards this reaction pathway. youtube.comlibretexts.org

Reactions with strong nucleophiles such as alkoxides, amines, and thiols are expected to readily displace one of the chlorine atoms. The regioselectivity of the substitution would depend on the specific reaction conditions and the nature of the attacking nucleophile, though positions C-4 and C-7 are often the most reactive sites in related systems.

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Chloro(methoxy)benzotriazole derivative |

| Amine | Ammonia (NH₃) | Amino(chloro)benzotriazole derivative |

This table outlines expected reactions based on the principles of SNAr on highly halogenated aromatic systems.

Mechanisms of Nitro Group Transfer Reactions Involving this compound Derivatives

A comprehensive review of the scientific literature does not yield specific information regarding the mechanisms of nitro group transfer reactions involving derivatives of this compound. This area of its reactivity appears to be unexplored.

Elucidation of Reaction Pathways and Transition States

There is no available data in the searched scientific literature detailing reaction pathways or transition states for nitro group transfer from derivatives of this compound.

Structure-Reactivity Relationships in Nitro Transfer Processes

Given the lack of studies on nitro transfer reactions for this specific compound, no structure-reactivity relationships can be established.

Formation of Complexes and Coordination Chemistry

Benzotriazole and its derivatives are known to act as ligands, coordinating to metal ions through their nitrogen atoms to form various complexes. However, a detailed search of chemical literature did not provide specific examples or studies on the formation of metal complexes or the coordination chemistry of this compound. The steric hindrance from the four chlorine atoms and the altered electronic properties of the nitrogen atoms may influence its ability to act as a ligand compared to the unsubstituted parent compound.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Coordination Chemistry

A thorough investigation into the reactivity and reaction mechanisms of this compound has revealed a significant gap in the available scientific literature, particularly concerning its ligand properties and the synthesis of its metal-organic adducts. Despite extensive searches of chemical databases and scholarly articles, detailed research findings, structural characterization data, and specific examples of its coordination compounds remain elusive.

While the broader family of benzotriazoles is well-documented in coordination chemistry, with numerous studies detailing their role as ligands in forming a wide array of metal complexes, this level of detail does not currently extend to the tetrachlorinated derivative. Benzotriazole and its substituted analogues are known to coordinate with various metal ions through the nitrogen atoms of the triazole ring, acting as versatile building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers.

Research on structurally similar halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole, has indicated the synthesis of metal complexes with bromo-, chloro-, and methyl-substituted benzotriazoles. This suggests that this compound likely possesses similar coordinating capabilities. The electron-withdrawing nature of the four chlorine atoms on the benzene ring is expected to influence the electronic properties of the triazole moiety, potentially affecting its coordination behavior and the stability of the resulting metal complexes. However, without specific experimental data, any discussion on its ligand properties and the structure of its metal adducts would be purely speculative.

The absence of published crystal structures, spectroscopic data, and detailed synthetic procedures for metal complexes of this compound prevents a comprehensive analysis as requested. Further experimental research is necessary to elucidate the specific ligand properties of this compound and to synthesize and characterize its metal-organic adducts. Such studies would be crucial for understanding its potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Due to the lack of specific and detailed research findings in the public domain concerning the coordination chemistry of this compound, it is not possible to provide a thorough and scientifically accurate article on its ligand properties and the synthesis and structural characterization of its metal-organic adducts at this time.

Advanced Research Applications and Materials Science Perspectives of 4,5,6,7 Tetrachloro 1h 1,2,3 Benzotriazole

Supramolecular Host-Guest Recognition

The unique physicochemical properties of 4,5,6,7-tetrachloro-1H-1,2,3-benzotriazole (TCBT), including its hydrophobicity, potential for hydrogen bonding via the N-H group of the triazole, and the capacity of its chlorine atoms to act as halogen bond donors, suggest a strong potential for its application in host-guest chemistry. While specific, detailed studies focusing solely on TCBT with a wide array of synthetic hosts are not extensively documented in publicly available literature, its interactions can be inferred from the well-established principles of supramolecular chemistry and studies on analogous molecular systems.

The interaction of TCBT with common synthetic macrocyclic hosts is predicated on non-covalent forces. The nature and strength of these interactions would be dictated by the specific host's cavity size, shape, and electronic character.

Crown Ethers: These receptors are primarily known for binding cations through ion-dipole interactions with their ring oxygen atoms. The primary mode of interaction with a neutral guest like TCBT would likely involve hydrogen bonding between the acidic N-H proton of the benzotriazole (B28993) ring and the lone pairs of the ether oxygens. The rigid and planar nature of the TCBT molecule, however, may present steric challenges for optimal interaction with the flexible crown ether macrocycle.

Cyclodextrins: These toroidal hosts, composed of glucose units, feature a hydrophilic exterior and a relatively nonpolar, hydrophobic interior cavity. The tetrachlorinated benzene (B151609) ring of TCBT is highly hydrophobic and would be an ideal candidate for encapsulation within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect. The dimensions of the guest molecule would determine its preference for different cyclodextrin sizes (α-, β-, or γ-cyclodextrin).

Cucurbiturils: These pumpkin-shaped macrocycles possess a hydrophobic cavity and two polar, carbonyl-fringed portals. They are renowned for their ability to form highly stable inclusion complexes with guests that have a complementary size and shape. The hydrophobic benzotriazole core of TCBT could be encapsulated, with potential interactions between the triazole moiety and the polar portals.

Calixarenes: These vase-shaped macrocycles can be readily functionalized to create hosts with specific recognition properties. A calixarene (B151959) with a deep, hydrophobic cavity could encapsulate the chlorinated aromatic portion of TCBT through hydrophobic and van der Waals interactions. Furthermore, functional groups on the upper or lower rim of the calixarene could be designed to form specific hydrogen or halogen bonds with the guest molecule.

The formation of host-guest complexes between TCBT and synthetic receptors could be exploited for the development of chemical sensors. The principle of detection would rely on a measurable change in a physical property of the system upon the binding event.

Selective binding is the cornerstone of chemical sensing. The specificity of a sensor for TCBT would depend on the host's ability to discriminate TCBT from other structurally similar molecules. This can be achieved by designing a host with a cavity that is a perfect geometric and electronic match for the guest. For instance, a synthetic receptor could be engineered with specific halogen bond acceptors positioned to interact optimally with the chlorine atoms of TCBT, thereby ensuring high selectivity.

Encapsulation can lead to several observable phenomena:

Fluorescence Spectroscopy: If a fluorescent host is used, the inclusion of TCBT within its cavity could quench or enhance its fluorescence, providing a direct optical signal for detection. Alternatively, a competitive displacement assay could be designed where TCBT displaces a fluorescent dye from the host's cavity, leading to a change in the dye's emission.

NMR Spectroscopy: Upon complexation, the chemical shifts of the protons on both the host and the guest molecule would be altered. This change, detectable by ¹H NMR, can be used to confirm binding, determine the stoichiometry of the complex, and calculate association constants.

Electrochemical Sensing: If the host molecule is immobilized on an electrode surface, the binding of TCBT could alter the electrochemical properties of the surface, such as its capacitance or electron transfer resistance, enabling label-free detection.

Chemical Biology and Interfacing with Biological Macromolecules: Structural Basis of Interactions

In the realm of chemical biology, polyhalogenated benzotriazoles have been identified as a privileged scaffold for the development of potent and selective inhibitors of protein kinases. While the majority of detailed structural and biochemical studies have been conducted on the tetrabromo analogue, 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole (TBBt), the findings are largely applicable to TCBT due to their profound structural and electronic similarities. These compounds are particularly notable for their inhibition of Protein Kinase CK2 (formerly Casein Kinase 2).

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and overexpressed in many human cancers, making it an important therapeutic target. Polyhalogenated benzotriazoles like TBBt act as ATP-competitive inhibitors, meaning they bind in the same pocket as the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP).

Crystallographic studies of TBBt in complex with the catalytic subunit of human CK2α have provided a clear picture of the structural basis for its potent inhibition. The binding is stabilized by a combination of specific interactions. The tetrachlorinated benzene ring of TCBT would be expected to bind in a similar fashion, occupying a deep, hydrophobic pocket adjacent to the ATP-binding site. This pocket is defined by several nonpolar amino acid residues. The triazole portion of the inhibitor forms crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.

| Interaction Type | Inhibitor Moiety | Key CK2α Residues |

| Hydrogen Bond | Triazole N-H | Glu114 (backbone C=O) |

| Hydrogen Bond | Triazole N atom | Val116 (backbone N-H) |

| Hydrophobic Interactions | Tetrachloro-benzene ring | Val66, Ile174, Met163 |

| Halogen Bonds | Chlorine/Bromine atoms | Val116 (backbone C=O) |

Table based on interactions observed for the analogue 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole.

Computational chemistry provides powerful tools to supplement and rationalize experimental findings. Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding how inhibitors like polyhalogenated benzotriazoles interact with protein kinases.

Molecular Docking: Docking algorithms are used to predict the preferred orientation of a ligand when bound to a receptor. For TCBT, docking studies would place the molecule within the ATP-binding site of CK2, with the predicted binding pose closely matching the orientation observed in crystal structures of the TBBt analogue. These calculations help to rapidly screen potential inhibitors and identify key interactions, such as the critical hydrogen bonds with the hinge region and the placement of the chlorinated ring in the hydrophobic pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex over time. An MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of the complex and the persistence of key non-covalent interactions. For the TCBT-CK2 complex, MD simulations would be used to confirm the stability of the hydrogen and halogen bonds, analyze the role of water molecules in mediating interactions, and calculate the free energy of binding, which provides a theoretical estimate of the inhibitor's potency.

The heavy halogenation of the benzotriazole scaffold is not an arbitrary feature; it is a deliberate design element based on well-understood chemical principles that enhance binding affinity and selectivity for kinases like CK2.

The primary principle at play is halogen bonding . A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis basic (electron-rich) atom, such as an oxygen or nitrogen. ingentaconnect.comnih.govnih.govnih.gov In the context of the CK2 active site, the chlorine atoms of TCBT can act as halogen bond donors, forming stabilizing interactions with the backbone carbonyl oxygens of hinge region residues, such as Val116. researchgate.net

The rational design principles involving halogenation include:

Selectivity Tuning: The ATP-binding sites of different kinases, while broadly similar, have subtle differences in size, shape, and the nature of their amino acid residues. The specific pattern of four chlorine atoms on the TCBT ring is well-suited for the particular hydrophobic and halogen-bond-accepting environment of the CK2 active site. Other kinases that lack this complementary pocket will bind the inhibitor less tightly, leading to selectivity.

Modulation of Physicochemical Properties: Halogenation increases the lipophilicity of the molecule, which can influence its ability to cross cell membranes and reach its intracellular target.

While bromine and iodine are generally considered stronger halogen bond donors than chlorine, the presence of four chlorine atoms on the TCBT ring provides a cumulative effect that is critical for its activity as a kinase inhibitor. nih.gov The strategic use of halogenation is a powerful tool in modern drug design for optimizing ligand-protein interactions. researchgate.net

Research into Corrosion Inhibition Mechanisms

The primary mechanism by which this compound and related benzotriazole compounds inhibit corrosion is through the formation of a protective film on the metal surface. This process is fundamentally governed by the adsorption of the inhibitor molecules onto the substrate. The interaction between the inhibitor and the metal surface can be complex, involving different types of adsorption that lead to the creation of a barrier layer. This barrier isolates the metal from the corrosive environment, thereby mitigating the corrosion process. The effectiveness of this protective layer is contingent on its stability, coverage, and the nature of the bond between the inhibitor and the metal.

Adsorption

The initial and most critical step in the corrosion inhibition process by benzotriazole derivatives is the adsorption of the inhibitor molecules onto the metal surface. This phenomenon involves the accumulation of the inhibitor molecules at the interface between the metal and the corrosive solution, leading to the formation of a protective film. This film acts as a physical barrier, hindering the diffusion of corrosive species to the metal surface and impeding the electrochemical reactions that cause corrosion.

The adsorption process can be broadly categorized into two main types: physical adsorption (physisorption) and chemical adsorption (chemisorption). Often, the inhibition mechanism involves a combination of both.

Physical Adsorption: This type of adsorption arises from weaker, non-specific intermolecular forces, such as van der Waals forces and electrostatic interactions between the inhibitor molecules and the charged metal surface. Physisorption is generally a reversible process and is characterized by lower adsorption energies.

Chemical Adsorption: Chemisorption involves the formation of stronger chemical bonds between the inhibitor molecules and the metal atoms. This can include covalent and coordinate bonding, where the heteroatoms (specifically nitrogen in the triazole ring) of the benzotriazole molecule donate lone pairs of electrons to the vacant d-orbitals of the metal atoms. icrc.ac.ir This results in a more stable and robust protective layer. For benzotriazoles, chemisorption is often the dominant mechanism, leading to the formation of a strongly bonded, two-dimensional barrier film. copper.org

The adsorption behavior of benzotriazole inhibitors on a metal surface is often described by adsorption isotherms. The Langmuir adsorption isotherm is frequently used to model this process, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net The adherence to the Langmuir isotherm suggests that each adsorption site on the metal surface holds one inhibitor molecule and that the adsorption energy is uniform across all sites.

Studies on benzotriazole and its derivatives have shown that they form an insoluble, polymeric protective film on metal surfaces like copper. irowater.com This film, which can be as thin as a monomolecular layer (less than 50 angstroms), effectively protects the metal in various corrosive media. copper.org The formation of this film is a result of the complexation between the benzotriazole molecules and metal ions on the surface. irowater.comnih.gov

The following table summarizes the key aspects of the adsorption of benzotriazole-based corrosion inhibitors:

| Adsorption Aspect | Description |

| Primary Mechanism | Formation of a protective film on the metal surface via adsorption. |

| Types of Adsorption | Can involve both physisorption (electrostatic interactions) and chemisorption (covalent/coordinate bonding). researchgate.net |

| Key Molecular Interaction | Donation of lone pair electrons from nitrogen atoms in the triazole ring to the vacant d-orbitals of the metal. icrc.ac.ir |

| Nature of Protective Film | A strongly bonded, chemisorbed, two-dimensional barrier film, often considered a monomolecular layer. copper.org |

| Adsorption Isotherm Model | Frequently conforms to the Langmuir adsorption isotherm, indicating monolayer adsorption. researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5,6,7-tetrachloro-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, refluxing substituted hydrazides in DMSO for 18 hours, followed by purification via ice-water precipitation and ethanol recrystallization, yields derivatives with ~65% efficiency . Solvent choice (e.g., DMSO vs. ethanol) and reaction duration critically impact purity and yield. Lower yields (41–55%) are observed in chloroform or THF due to poor solubility, while elevated temperatures (50°C) in benzene improve reaction kinetics but require careful pH control .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic N–H stretches (~3190–3193 cm⁻¹) and sulfonyl group vibrations (1360–1175 cm⁻¹) to confirm triazole ring formation and substituent bonding .

- ¹H-NMR : Integrate signals for aromatic protons (δ 7.20–8.30 ppm) and methyl/methylene groups (δ 1.65–3.05 ppm) to verify substitution patterns and hydrogen environments .

Q. What regulatory constraints apply to the use of this compound in polymer research involving food-contact materials?

- Methodological Answer : Regulatory guidelines (e.g., 21 CFR 178.3297) limit its use to ≤1% by weight in polymers. Compliance requires validating thermal stability (≤70°C) and testing migration under conditions C–H (aqueous, acidic, alcoholic, or fatty food simulants) per FDA protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) models elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Apply the Colle-Salvetti correlation-energy formula to compute electron density and local kinetic energy. Gradient expansions of these parameters enable prediction of reaction sites (e.g., electrophilic substitution at chlorine atoms) and redox potentials. Validate against experimental UV-Vis spectra and cyclic voltammetry data .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated benzotriazole derivatives?

- Methodological Answer : Use SHELX software for refinement, particularly SHELXL for high-resolution data. Address discrepancies in unit cell parameters by cross-validating with synchrotron XRD and correcting for absorption effects (e.g., multi-scan methods). Disordered chlorine atoms may require constrained refinement .

Q. How do solvent effects and substituent groups influence the compound’s tautomeric equilibria in solution?

- Methodological Answer : Conduct variable-temperature NMR in deuterated DMSO and CDCl₃ to monitor tautomer ratios. Electron-withdrawing substituents (e.g., –Cl) stabilize the 1H-tautomer, while polar aprotic solvents shift equilibria toward the 2H-form. Compare with DFT-calculated Gibbs free energy differences .

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Investigate via kinetic isotope effects (KIEs) and trapping of intermediates. For example, palladium-catalyzed Suzuki-Miyaura coupling proceeds through oxidative addition at the triazole C–Cl bond, followed by transmetallation. Monitor using LC-MS to identify π-allyl or σ-complex intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.